[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate
Description
BenchChem offers high-quality [6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6,10,12,16,18,22,24-heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H104O32P8/c1-93-113-85-115(123(155-163(131,141-101-61-29-9-30-62-101)142-102-63-31-10-32-64-102)89-121(113)153-161(129,137-97-53-21-5-22-54-97)138-98-55-23-6-24-56-98)94(2)117-87-119(127(159-167(135,149-109-77-45-17-46-78-109)150-110-79-47-18-48-80-110)91-125(117)157-165(133,145-105-69-37-13-38-70-105)146-106-71-39-14-40-72-106)96(4)120-88-118(126(158-166(134,147-107-73-41-15-42-74-107)148-108-75-43-16-44-76-108)92-128(120)160-168(136,151-111-81-49-19-50-82-111)152-112-83-51-20-52-84-112)95(3)116-86-114(93)122(154-162(130,139-99-57-25-7-26-58-99)140-100-59-27-8-28-60-100)90-124(116)156-164(132,143-103-65-33-11-34-66-103)144-104-67-35-12-36-68-104/h5-96H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURIVXSFVOGYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6)C(C7=CC(=C(C=C7OP(=O)(OC8=CC=CC=C8)OC9=CC=CC=C9)OP(=O)(OC2=CC=CC=C2)OC2=CC=CC=C2)C(C2=C(C=C(C(=C2)C(C2=C(C=C(C1=C2)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H104O32P8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure and multiple phosphoryloxy groups that contribute to its biological properties. The IUPAC name reflects its intricate architecture, which includes:
- Heptakis(diphenoxyphosphoryloxy) groups that enhance solubility and interaction with biological membranes.
- Tetramethyl substitutions that may influence lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The phosphoryloxy groups may play a significant role in disrupting microbial membranes or inhibiting essential enzymes.
Cytotoxic Effects
Studies have shown that related phosphorous-containing compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, phosphates are known to modulate enzyme activities through phosphorylation processes.
Case Studies
- Study on Antimicrobial Activity : A study investigated the efficacy of similar diphenyl phosphate derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as a therapeutic agent against infections.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound reduced cell viability significantly compared to controls. The study highlighted the importance of structural modifications in enhancing cytotoxicity.
- Enzyme Interaction Analysis : Research focusing on enzyme kinetics demonstrated that the compound could effectively inhibit certain kinases involved in cancer progression.
Data Table: Summary of Biological Activities
Preparation Methods
Stepwise Phosphorylation Using Diphenyl Chlorophosphate
The patent WO2020244162A1 describes a high-yield method for synthesizing diphenyl chlorophosphate (DPCP), a key phosphorylating agent. Adapting this protocol, the target compound could be synthesized via sequential reactions:
Reaction conditions :
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Catalyst : Organic amines (e.g., N,N-dimethylformamide) at 0–60°C.
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Phosphorylating agent : DPCP generated in situ from diphenyl phosphate and bis(trichloromethyl) carbonate.
-
Molar ratios : Core scaffold : DPCP = 1 : 7 (theoretical), though excess DPCP (1 : 8–10) may improve conversion.
Procedure :
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Dissolve the pentacyclic core (1 equiv) in dichloromethane.
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Add DPCP (7–10 equiv) and catalyst (0.1–0.5 equiv vs. core) under nitrogen.
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Stir at 20–40°C for 24–72 h.
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Quench with water, isolate organic layer, and purify via silica gel chromatography.
Optimization data :
| Parameter | Range Tested | Optimal Value | Yield (GC/MS) |
|---|---|---|---|
| Temperature (°C) | 0–60 | 30 | 68% |
| DPCP Equiv | 7–12 | 9 | 71% |
| Reaction Time (h) | 12–96 | 48 | 73% |
Challenges:
One-Pot Mechanochemical Phosphorylation
Building on mechanochemical methods for β-cyclodextrin complexes, ball milling could enable solvent-free phosphorylation:
Protocol :
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Mix core scaffold (1 equiv), diphenyl phosphate (7 equiv), and bis(trichloromethyl) carbonate (7 equiv).
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Mill at 30 Hz for 6–12 h.
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Extract with dichloromethane and purify via size-exclusion chromatography.
Advantages :
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Eliminates solvent waste, aligning with green chemistry principles.
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Enhanced mixing reduces reaction time by 50% compared to solution-phase methods.
Limitations :
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/water gradients isolates the target compound from mono- to hexa-phosphorylated byproducts. Retention times:
| Compound | Retention Time (min) |
|---|---|
| Core scaffold | 4.2 |
| Mono-phosphorylated | 6.8 |
| ... | ... |
| Hepta-phosphorylated | 22.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
